N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methylphenoxy)acetamide
Description
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 2-methylphenoxy aromatic ring linked to an acetamide core and a cyclopropane-containing hydroxypropyl substituent. The 2-methylphenoxy group is a common motif in compounds with anti-cancer and cytotoxic properties, while the cyclopropyl and hydroxypropyl moieties may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-5-3-4-6-13(11)19-9-14(17)16-10-15(2,18)12-7-8-12/h3-6,12,18H,7-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMCKNKTUPYESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the cyclopropyl intermediate, which can be done using epoxide ring-opening reactions.
Attachment of the methylphenoxy group: The methylphenoxy group can be introduced through nucleophilic substitution reactions using 2-methylphenol and an appropriate leaving group.
Formation of the acetamide backbone: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The methylphenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of cyclopropyl ketone or cyclopropyl carboxylic acid derivatives.
Reduction: Formation of cyclopropyl amine derivatives.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and hydroxypropyl groups may play a role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Anti-Cancer Phenoxy Acetamides
Several phenoxy acetamides with anti-cancer activity have been synthesized and tested against human cancer cell lines (Table 1). For example:
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) : Demonstrated IC₅₀ values < 10 µM against HCT-1 and MCF-7 cells .
- N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) : Showed potent activity against HT-15 and PC-3 cell lines .
Structural Comparison: The target compound replaces the methoxyphenyl and sulfonyl-quinazoline groups in compounds 38–40 with a 2-methylphenoxy group and a cyclopropane-hydroxypropyl chain.
Table 1: Anti-Cancer Phenoxy Acetamides
Substituted Benzothiazole Acetamides (Patent Derivatives)
The European patent (EP3348550A1) discloses benzothiazole-linked acetamides with trifluoromethyl and methoxy groups (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide). These compounds are optimized for enhanced receptor affinity, likely in neurological or metabolic disorders .
Key Differences :
- The target compound lacks the benzothiazole and trifluoromethyl groups, which are critical for patent compounds’ stability and target engagement.
- The 2-methylphenoxy group in the target may offer milder electronic effects compared to the electron-withdrawing trifluoromethyl group.
Cytotoxic Hydroxy-Substituted Acetamides
N-(4-hydroxyphenethyl)acetamide (Compound 2 in ) exhibited 38.3% mortality in brine shrimp assays at 0.1 mg/mL, suggesting moderate cytotoxicity.
Chlorinated Acetamides in Agrochemicals
Pesticide-oriented acetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) feature chloro and alkyl groups for herbicidal activity. While structurally distinct from the target compound, they highlight the role of lipophilic substituents in bioactivity. The target’s 2-methylphenoxy group may confer selectivity for mammalian targets over plant enzymes .
Physicochemical Properties of Structural Analogs
A comparison of molecular properties (Table 2) reveals trends in molecular weight (MW) and substituent complexity:
Table 2: Molecular Properties of Selected Acetamides
The target compound’s higher MW and hydroxyl group may favor solubility in polar solvents compared to alachlor but reduce volatility relative to smaller analogs like N-(4-hydroxyphenethyl)acetamide.
Biological Activity
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article compiles available research findings, including in vitro and in vivo studies, to elucidate the compound's pharmacological properties.
Research indicates that this compound may exert its biological effects through multiple mechanisms, including:
- COX Inhibition : Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
- Serotonin Receptor Modulation : It has been suggested that compounds with similar structures can act as agonists at serotonin receptors, particularly the 5-HT2C receptor, influencing neurochemical pathways related to mood and anxiety .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound possesses notable anti-inflammatory properties. The compound has been shown to reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines. The following table summarizes key findings from various studies:
Analgesic Activity
The analgesic effects of this compound have also been explored:
- Acetic Acid-Induced Writhing Test : The compound exhibited a significant reduction in the number of writhes compared to control groups, suggesting its potential as an analgesic agent.
Antioxidant Activity
Preliminary studies indicate that this compound may possess antioxidant properties, which could contribute to its overall therapeutic effects:
- Reactive Oxygen Species (ROS) Scavenging : In vitro assays demonstrated the ability of the compound to scavenge free radicals, potentially mitigating oxidative stress-related damage.
Case Studies
Case Study 1: Efficacy in Animal Models
A study conducted on mice using the acetic acid-induced writhing model showed that administration of this compound resulted in a 50% reduction in writhing behavior compared to untreated controls. This suggests significant analgesic efficacy.
Case Study 2: Inflammatory Disease Models
In a carrageenan-induced paw edema model, the compound was administered at varying doses (10 mg/kg and 20 mg/kg). Results showed a dose-dependent reduction in paw swelling, with the higher dose achieving a statistically significant effect (p < 0.05).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methylphenoxy)acetamide, and how can reaction conditions be optimized for yield?
- Methodology : Condensation reactions using coupling agents like TBTU or bromoacetyl bromide are common. For example, coupling ethyl 2-(2-methylphenoxy)acetate with 2-cyclopropyl-2-hydroxypropylamine in dry DCM, with lutidine as a base, can yield the target compound. Optimize solvent polarity (e.g., DCM vs. THF) and stoichiometry (1:1.2 molar ratio of acid to amine) to improve yields beyond 70% . Monitor progress via TLC (hexane:ethyl acetate, 9:3) and purify via column chromatography.
Q. How should researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of -NMR and -NMR to verify proton environments (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, aromatic protons at δ 6.8–7.2 ppm) and carbonyl signals (δ ~170 ppm). Mass spectrometry (ESI-MS) can confirm molecular weight. For stereochemical confirmation, X-ray crystallography or chiral HPLC may be required .
Q. What safety precautions are critical when handling this compound?
- Methodology : Based on GHS classifications for similar acetamides, wear nitrile gloves, chemical goggles, and a lab coat. Avoid inhalation (use fume hoods) and skin contact. Store in airtight containers at 2–8°C. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenoxy ring) influence biological activity?
- Methodology : Conduct SAR studies by synthesizing derivatives with substituents like halogens or methoxy groups. Compare IC values in cytotoxicity assays (e.g., against leukemia cell lines). For example, electron-withdrawing groups (e.g., -Cl) may enhance activity by increasing membrane permeability, as seen in analogs with LogP values >5.0 .
Q. What computational strategies can predict the compound’s binding affinity to target proteins?
- Methodology : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (PubChem CID) and target receptors (e.g., kinase domains). Validate with MD simulations (GROMACS) to assess binding stability. Compare results with experimental IC data to refine models .
Q. How to resolve contradictions in pharmacological data between in vitro and in vivo studies?
- Methodology : Evaluate pharmacokinetic parameters (e.g., bioavailability, metabolic stability). If in vitro activity (e.g., IC = 10 nM) does not translate in vivo, assess plasma protein binding (equilibrium dialysis) or hepatic metabolism (microsomal assays). Modify the prodrug strategy (e.g., esterification of the hydroxyl group) to enhance stability .
Q. What analytical techniques are suitable for detecting degradation products under stress conditions?
- Methodology : Use forced degradation studies (acid/base hydrolysis, thermal stress) followed by UPLC-MS/MS. Identify major degradation pathways (e.g., hydrolysis of the acetamide bond) and quantify impurities via peak area normalization. Stability-indicating methods should achieve resolution >2.0 between parent and degradation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
